Table 1: Comparative Physicochemical and Drug-Likeness Properties of N1-Substituted 4-Thioxo-cyclopenta[d]pyrimidin-2(5H)-ones
The N1-cyclopentyl analog (Target Compound) exhibits a computed XLogP3 of 1.7 and a Topological Polar Surface Area (TPSA) of 64.4 Ų [1]. Compared to the N1-(2-methoxyethyl) analog (CID 17014786), which has a lower XLogP3 (estimated 0.8) and higher TPSA (~73 Ų), the cyclopentyl derivative is significantly more lipophilic, suggesting superior passive membrane permeability [2]. Conversely, the N1-cyclohexyl analog (estimated XLogP3 ~2.3) is more lipophilic, which could increase non-specific binding and metabolic liability . The target compound thus occupies an optimal 'intermediate' lipophilicity window for CNS or intracellular target exposure.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 64.4 Ų |
| Comparator Or Baseline | N1-(2-methoxyethyl) analog (estimated XLogP3 ~0.8, TPSA ~73 Ų); N1-cyclohexyl analog (estimated XLogP3 ~2.3, TPSA ~64.4 Ų) |
| Quantified Difference | Target is ~0.9 log units more lipophilic than the methoxyethyl analog and ~0.6 log units less lipophilic than cyclohexyl analog. TPSA is ~9 Ų lower than the methoxyethyl analog. |
| Conditions | Computed properties via XLogP3 and Cactvs (PubChem release 2024.11.20). |
Why This Matters
The N1-cyclopentyl group provides a balanced lipophilicity profile (XLogP3 1.7) that may offer superior oral absorption and cellular permeability compared to polar or excessively hydrophobic analogs, making it a preferred starting point for lead optimization in antitubulin programs.
- [1] PubChem CID 40805409. Computed XLogP3 and TPSA for 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. View Source
- [2] PubChem CID 17014786. 1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. Estimated computational properties. View Source
